![molecular formula C24H17FN4O3S B3925072 4-{3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid](/img/structure/B3925072.png)
4-{3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid
Overview
Description
4-{3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorobenzyl group, a sulfanyl linkage, and a triazino-benzoxazepin core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid typically involves multiple steps, starting with the preparation of the triazino-benzoxazepin core This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazino-benzoxazepin core.
Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically mild to moderate, with careful control of temperature and pH to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the fluorobenzyl moiety.
Scientific Research Applications
4-{3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Triple-bonded compounds: Such as acetylene and cyanogen, which feature strong triple bonds.
Uniqueness
4-{3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid is unique due to its combination of a fluorobenzyl group, a sulfanyl linkage, and a triazino-benzoxazepin core. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
4-[3-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3S/c25-18-7-3-1-5-16(18)13-33-24-27-22-20(28-29-24)17-6-2-4-8-19(17)26-21(32-22)14-9-11-15(12-10-14)23(30)31/h1-12,21,26H,13H2,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREPGLOJGAARBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)C(=O)O)N=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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